Ethyl quinazoline-2-carboxylate

Overview

Description

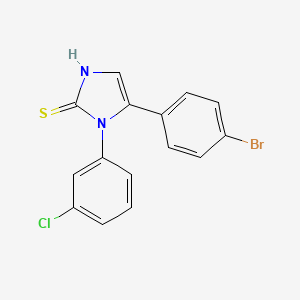

Ethyl quinazoline-2-carboxylate is a quinazoline derivative . It has an empirical formula of C11H10N2O2 and a molecular weight of 202.21 .

Synthesis Analysis

Quinazoline derivatives can be synthesized from anthranilamide and ethyl oxalate . The synthesis of quinazoline derivatives has been categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular structure of Ethyl quinazoline-2-carboxylate is represented by the empirical formula C11H10N2O2 . The SMILES string representation is O=C(OCC)C1=NC2=CC=CC=C2C=N1 .Chemical Reactions Analysis

Quinazoline derivatives have been found to exhibit significant biological activities, which has led to increased interest in their synthesis and bioactivity research . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .Physical And Chemical Properties Analysis

Ethyl quinazoline-2-carboxylate is a solid substance . It has a molecular weight of 218.21 g/mol .Scientific Research Applications

Ethyl Quinazoline-2-Carboxylate: A Comprehensive Analysis of Scientific Research Applications

Synthesis of Quinazolone Derivatives: Ethyl quinazoline-2-carboxylate serves as a precursor in the synthesis of various quinazolone derivatives. These derivatives are synthesized through reactions involving anthranilamide and ethyl oxalate .

Medicinal Chemistry: Quinazoline derivatives exhibit a wide range of biological activities. They are known for their medicinal properties, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant activities .

Pharmacological Diversification: The quinazoline scaffold is versatile in pharmacology. Research focuses on enhancing the activity of these scaffolds by hybridization with other bioactive moieties to create new pharmacological agents .

Metal-Catalyzed Synthesis: Recent advances include metal-catalyzed synthesis methods for quinazoline-2-carboxylates. These methods aim to improve the efficiency and eco-friendliness of the synthesis process .

Biological Activity Designing: The presence of the quinazoline moiety in molecules is associated with a broad spectrum of medicinal activities. This has led to the design and generation of numerous biologically active candidates for various therapeutic applications .

Chemical Research and Development: Ethyl quinazoline-2-carboxylate is also used in chemical research and development for creating new compounds with potential applications in various fields such as materials science and chemical engineering .

Safety and Hazards

Future Directions

Quinazoline derivatives have drawn attention due to their significant biological activities . The development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds is a promising direction . This approach could lead to the development of new drugs or drug candidates .

Mechanism of Action

Target of Action

The primary targets of Ethyl quinazoline-2-carboxylate are currently unknown. As a derivative of quinazoline, it may share similar targets with other quinazoline compounds . .

Mode of Action

It is likely that it interacts with its targets in a manner similar to other quinazoline derivatives . These interactions could lead to changes in cellular processes, but more research is needed to elucidate these mechanisms.

Biochemical Pathways

Ethyl quinazoline-2-carboxylate may affect various biochemical pathways due to its potential interactions with multiple targets. Quinazoline derivatives have been shown to impact a broad range of biological activities, suggesting that Ethyl quinazoline-2-carboxylate could similarly influence multiple pathways . .

Result of Action

The molecular and cellular effects of Ethyl quinazoline-2-carboxylate’s action are currently unknown. Given the diverse biological activities of quinazoline derivatives, it is plausible that Ethyl quinazoline-2-carboxylate could have a wide range of effects at the molecular and cellular levels . More research is needed to elucidate these effects.

properties

IUPAC Name |

ethyl quinazoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-2-15-11(14)10-12-7-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFABTMLXPTVXSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653759 | |

| Record name | Ethyl quinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl quinazoline-2-carboxylate | |

CAS RN |

869299-42-3 | |

| Record name | Ethyl quinazoline-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1438990.png)

![(4-Aminophenyl)[tetrahydro-1(2H)-pyridazinyl]-methanone](/img/structure/B1438993.png)

![5-(4-bromophenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1438997.png)

![7-Bromo-6-methylpyrido[2,3-b]pyrazine](/img/structure/B1438998.png)